2-二乙氨基甲基丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-Diethylaminomethyl-acrylic acid, is a derivative of acrylic acid, which is a fundamental component in the production of acrylate polymers. Acrylic acid itself is known for its application in industrial processes and its presence in wastewater from acrylic manufacturing units, where it can contribute to environmental toxicity if not properly treated . The related compounds, such as poly(N,N-diethylacrylamide) and its block copolymers, exhibit responsive behavior in aqueous media, which is influenced by temperature and pH . Additionally, poly(N-[2-(diethylamino)ethyl]acrylamide) has been synthesized and studied for its thermosensitive and pH-sensitive properties .

Synthesis Analysis

The synthesis of related compounds involves several steps, including radical polymerization for poly(N-[2-(diethylamino)ethyl]acrylamide) , and sequential anionic polymerization for the synthesis of a triblock copolymer containing poly(N,N-diethylacrylamide) . The synthesis of 2-ethylacrylic acid, which shares a similar structure to the compound of interest, was achieved using diethyl malonate through a process that includes ethylation, hydrolysis-acidification, Knoevenagel reaction, and final hydrolysis-acidification . These methods could potentially be adapted for the synthesis of 2-Diethylaminomethyl-acrylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-ethylacrylic acid was confirmed by IR spectrum and 1H NMR spectrum . Similar analytical methods could be employed to elucidate the molecular structure of 2-Diethylaminomethyl-acrylic acid, ensuring the identification of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

The chemical behavior of acrylic acid derivatives can be complex. For example, the esterification of acrylic acid to form esters like 2-ethyl hexyl acrylate is a reaction that can be used to recover acrylic acid from industrial wastewater . The triblock copolymer containing poly(N,N-diethylacrylamide) can form a three-dimensional transient network in response to temperature changes, indicating a sol-gel transition due to hydrophobic physical crosslinks . These reactions and transitions are crucial for understanding the reactivity and potential applications of 2-Diethylaminomethyl-acrylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The triblock copolymer mentioned earlier exhibits pH-sensitivity and thermo-sensitivity, which are critical for its sol-gel transition in aqueous media . Similarly, poly(N-[2-(diethylamino)ethyl]acrylamide) solutions undergo a structural-phase transition with changes in temperature, concentration, and pH . These properties are indicative of the behavior that might be expected from 2-Diethylaminomethyl-acrylic acid, suggesting potential applications in smart materials and environmental management.

科学研究应用

分子空间中的聚合

已经探索了 2-二乙氨基甲基丙烯酸在影响和控制分子反应过程中的潜力,尤其是在聚合领域。研究表明丙烯酸可以在具有规则氨基基团的新型二维分子空间中有效聚合,从而形成新的有机-无机纳米复合材料。这一过程表明了在结构化环境中操纵分子反应的潜力(Yu 等人,2007)。

聚丙烯酰胺底物的功能化

对聚丙烯酰胺(一种通常用于细胞力学生物学中的材料)的研究已扩展到包括丙烯酸功能化。该改性允许与蛋白质共价键合,从而创建具有受控几何形状和机械因素的底物,影响细胞行为。该方法显示了对配体密度和基质刚度的精确控制潜力,这在研究细胞反应中至关重要(Poellmann 和 Wagoner Johnson,2013)。

聚合物中的阻燃性

已经研究了丙烯酸衍生物,如丙烯酸-2-[(二乙氧基膦酰基)甲基氨基]乙酯,在增强聚丙烯腈等聚合物阻燃性中的作用。磷和氮基团的加入导致阻燃性显着提高,表明在安全关键环境中材料科学的潜在应用(Joseph 和 Tretsiakova-McNally,2012)。

胶束形成和刺激响应行为

对包含丙烯酸的嵌段共聚物的研究揭示了有趣的刺激响应行为。这些聚合物可以形成对 pH 值和温度变化有反应的胶束,为药物输送系统和其他需要受控释放和环境响应性的领域开辟了应用途径(André 等人,2005)。

丙烯酰胺的合成和应用

源自丙烯酸的丙烯酰胺广泛用于生产聚丙烯酰胺等聚合物。这些聚合物在水处理、造纸和采矿中得到应用。了解丙烯酰胺在食品中的形成和存在及其潜在健康风险一直是研究的一个重要领域(Taeymans 等人,2004)。

用于 3D 打印的光引发体系

已经合成了 2-(二乙氨基) 的新衍生物,用作聚合过程中的光引发剂,包括 3D 打印应用。这些体系在可见光条件下显示出高效率,表明它们在先进制造技术中的潜力(Hola 等人,2020)。

属性

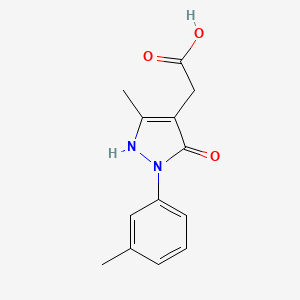

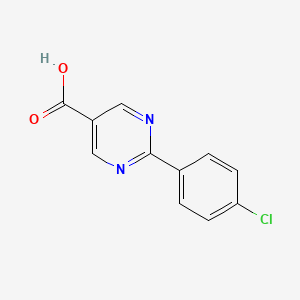

IUPAC Name |

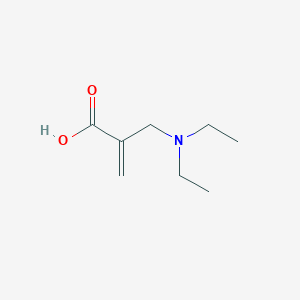

2-(diethylaminomethyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVORBTXUFAMNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434064 |

Source

|

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diethylaminomethyl-acrylic acid | |

CAS RN |

27315-98-6 |

Source

|

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27315-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)